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molecular formula C32H39NO2 B042395 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone CAS No. 43076-30-8

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone

Cat. No. B042395
M. Wt: 469.7 g/mol
InChI Key: YCADFOXVGUGHRV-UHFFFAOYSA-N
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Patent
US05347006

Procedure details

reacting azacyclonol with 4 -chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone to yield terfenadone free-base;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]([OH:20])([CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.Cl[CH2:22][CH2:23][CH2:24][C:25]([C:27]1[CH:32]=[CH:31][C:30]([C:33]([CH3:36])([CH3:35])[CH3:34])=[CH:29][CH:28]=1)=[O:26]>>[CH3:36][C:33]([C:30]1[CH:31]=[CH:32][C:27]([C:25]([CH2:24][CH2:23][CH2:22][N:17]2[CH2:16][CH2:15][CH:14]([C:7]([OH:20])([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)[CH2:19][CH2:18]2)=[O:26])=[CH:28][CH:29]=1)([CH3:34])[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(C=2C=CC=CC2)(C3CCNCC3)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=CC(=CC1)C(=O)CCCN2CCC(CC2)C(C=3C=CC=CC3)(C=4C=CC=CC4)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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